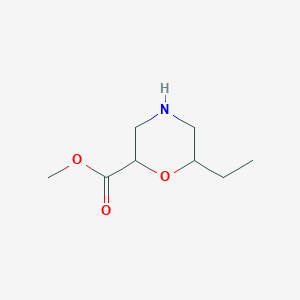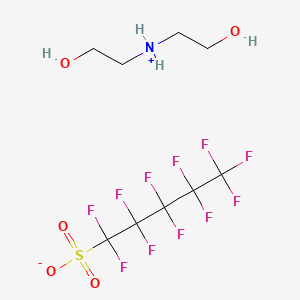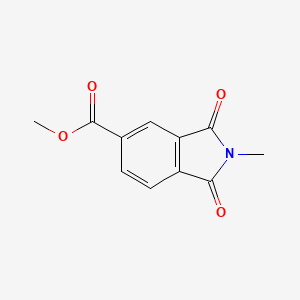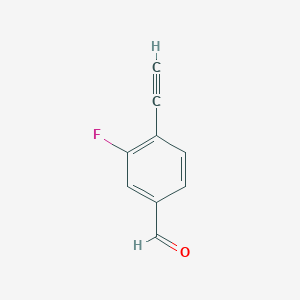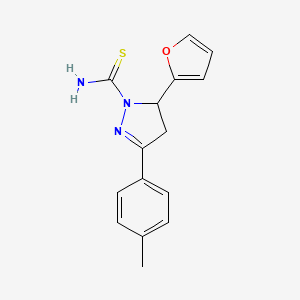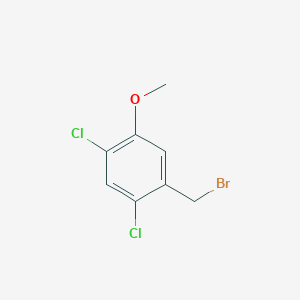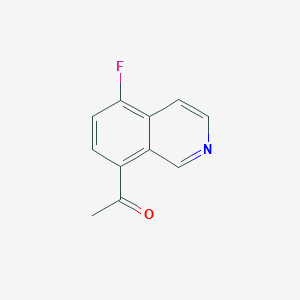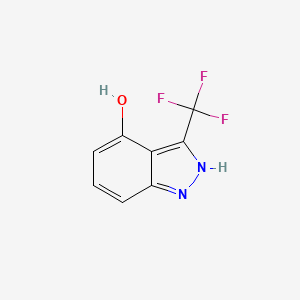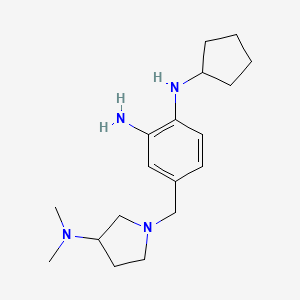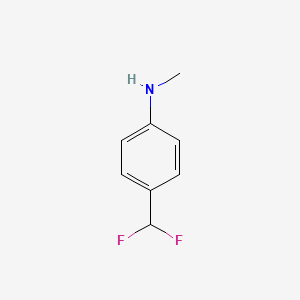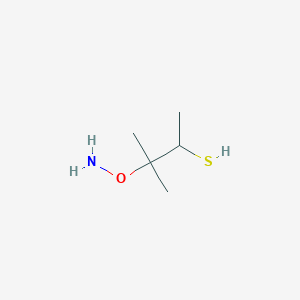
3-(Aminooxy)-3-methylbutane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminooxy)-3-methylbutane-2-thiol is a compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile molecule in various chemical reactions and applications. The presence of the aminooxy group allows it to participate in oxime ligation reactions, while the thiol group can engage in thiol-ene reactions and other sulfur-based chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-(Aminooxy)-3-methylbutane-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminooxy)-3-methylbutane-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime formed from the aminooxy group can be reduced to amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical nucleophiles for substitution reactions include alkyl halides and tosylates.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
3-(Aminooxy)-3-methylbutane-2-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Aminooxy)-3-methylbutane-2-thiol involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. The thiol group can also participate in thiol-ene reactions, forming thioether linkages with alkenes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminooxy)-1-propanamine: Similar in structure but lacks the thiol group, making it less versatile in sulfur-based chemistry.
Aminooxyacetic acid: Contains an aminooxy group but has a carboxylic acid instead of a thiol group, leading to different reactivity and applications.
Uniqueness
3-(Aminooxy)-3-methylbutane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in bioconjugation and material science applications .
Propiedades
Fórmula molecular |
C5H13NOS |
|---|---|
Peso molecular |
135.23 g/mol |
Nombre IUPAC |
O-(2-methyl-3-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(8)5(2,3)7-6/h4,8H,6H2,1-3H3 |
Clave InChI |
SVGASXFTDXZNFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)ON)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


